

FT-IR spectrum of 4-(4-Bromophenyl)tetrahydropyran-4-ol

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran-4-ol

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An In-depth Technical Guide to the FT-IR Spectrum of **4-(4-Bromophenyl)tetrahydropyran-4-ol**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-(4-Bromophenyl)tetrahydropyran-4-ol** (CAS 165119-46-0)[1]. As a molecule incorporating a tertiary alcohol, a tetrahydropyran ring, and a para-substituted aromatic moiety, its infrared spectrum presents a rich landscape of vibrational modes. This document serves as an expert-level resource for interpreting this spectrum, detailing the theoretical basis for peak assignments, providing a validated experimental protocol for data acquisition, and offering insights into how FT-IR spectroscopy can be leveraged for structural confirmation and quality control in a drug development context.

Introduction: The Structural and Spectroscopic Significance

4-(4-Bromophenyl)tetrahydropyran-4-ol is a heterocyclic compound whose structural complexity makes it an excellent subject for spectroscopic elucidation. The molecule's architecture is built upon three key functional regions, each contributing distinct and identifiable signatures to its infrared spectrum.

- The Tertiary Alcohol (-OH): The hydroxyl group is central to the molecule's potential reactivity and intermolecular interactions. Its vibrational characteristics are highly sensitive to hydrogen bonding.
- The Tetrahydropyran Ring: This saturated ether linkage (C-O-C) and its associated aliphatic methylene (CH_2) groups form the core heterocyclic structure, contributing key stretching and bending modes.
- The 4-Bromophenyl Group: This para-disubstituted aromatic ring provides multiple diagnostic peaks, including aromatic C-H and C=C stretching, as well as highly characteristic out-of-plane bending vibrations that confirm the 1,4-substitution pattern.

Understanding the FT-IR spectrum is paramount for confirming the molecular identity, assessing purity, and detecting potential side-products or degradation. This guide deconstructs the spectrum, correlating specific vibrational modes with their structural origins.

Caption: Molecular structure with key functional groups highlighted.

Theoretical FT-IR Spectral Analysis

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. The frequency of absorption is specific to the bond type, the masses of the connected atoms, and the overall molecular environment. For **4-(4-Bromophenyl)tetrahydropyran-4-ol**, we can predict the key absorption bands by dissecting its structure.

The Hydroxyl (O-H) and Tertiary C-O Vibrations

- O-H Stretch: Due to intermolecular hydrogen bonding in the solid or liquid state, the hydroxyl group gives rise to one of the most recognizable bands in the spectrum. Expect a strong and characteristically broad absorption band in the $3500\text{-}3200\text{ cm}^{-1}$ region.[2][3][4] The breadth of this peak is a direct result of the varying strengths of hydrogen bonds within the sample matrix, creating a continuum of vibrational frequencies.[3][5]
- C-O Stretch: The stretching vibration of the C-O single bond in alcohols is a powerful diagnostic tool. For tertiary alcohols, this band is typically found between $1210\text{-}1100\text{ cm}^{-1}$.[2][6] Its position is shifted to a higher wavenumber compared to primary ($1075\text{-}1000\text{ cm}^{-1}$) and

secondary (1150-1075 cm^{-1}) alcohols, providing a clear method for structural confirmation.

[3][6]

The Tetrahydropyran Ring Vibrations

- Aliphatic C-H Stretches: The four methylene (CH_2) groups in the saturated ring will produce strong stretching vibrations. These are reliably found in the region just below 3000 cm^{-1} , typically between 3000-2850 cm^{-1} .[5][7]
- C-O-C Ether Stretch: The tetrahydropyran ring contains an ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong, distinct band in the fingerprint region, generally between 1300-1000 cm^{-1} .[7][8] This band may overlap with the C-O stretch of the tertiary alcohol, but it is often distinguishable. The NIST gas-phase spectrum for the parent tetrahydropyran shows a very strong band around 1100 cm^{-1} , which is consistent with this assignment.[9]
- CH_2 Bending Vibrations: The scissoring (bending) vibration of the CH_2 groups will appear as a medium-intensity band around 1470-1450 cm^{-1} .[8]

The 4-Bromophenyl Group Vibrations

- Aromatic C-H Stretches: The C-H bonds on the benzene ring vibrate at a higher frequency than their aliphatic counterparts. Look for weak to medium sharp bands in the region just above 3000 cm^{-1} , typically 3100-3000 cm^{-1} .[10][11]
- Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a characteristic set of two to four bands of variable intensity in the 1600-1475 cm^{-1} region.[7][12]
- Para-Substitution Pattern Bands: This is a critical diagnostic region. The substitution pattern on a benzene ring produces highly reliable absorptions in the fingerprint region.
 - C-H Out-of-Plane (oop) Bending: For para-disubstituted benzenes, a strong, sharp absorption band is expected in the 860-790 cm^{-1} range.[13][14][15] This band arises from the synchronous out-of-plane bending of the two adjacent C-H bonds on the ring.

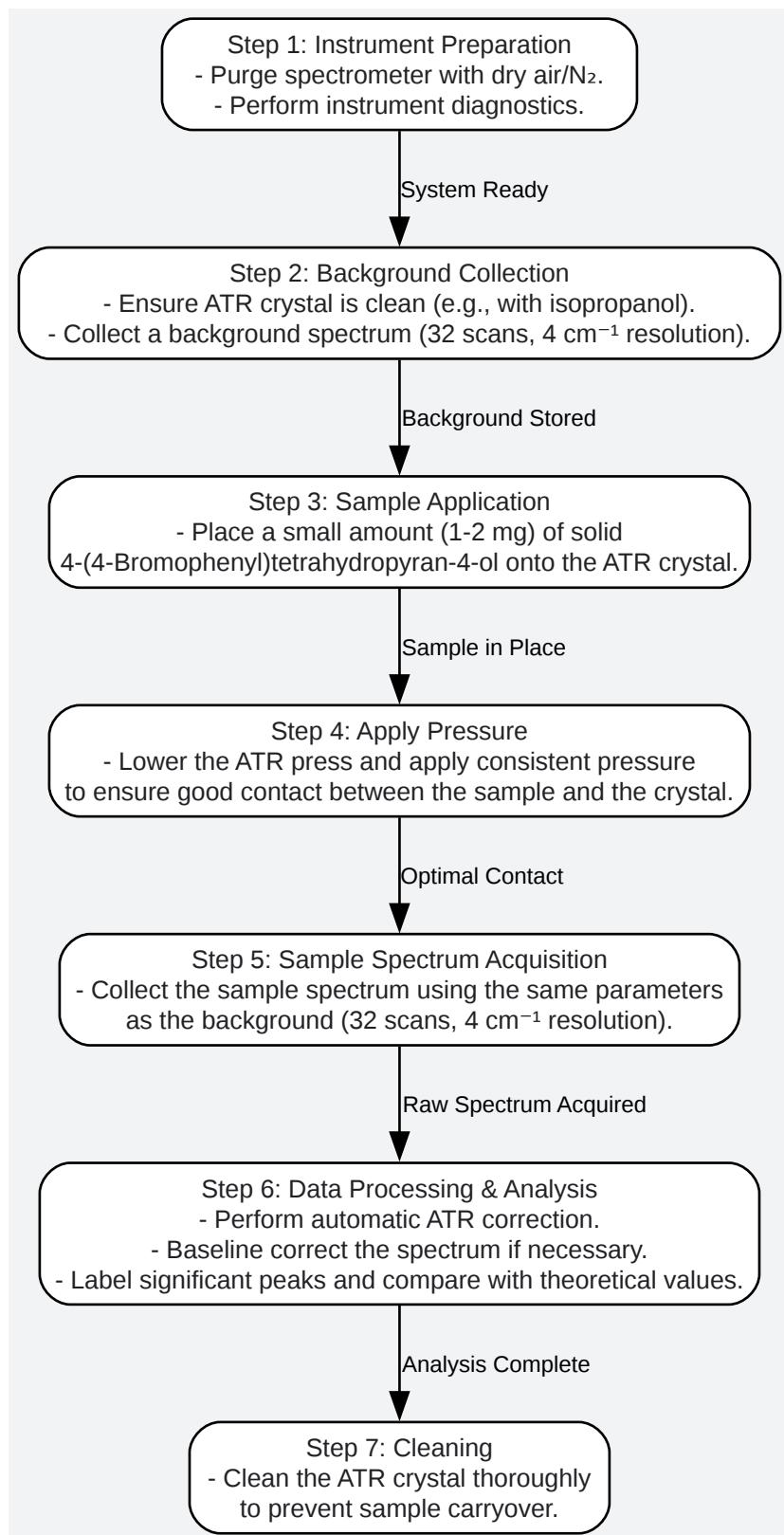
- Overtone/Combination Bands: A pattern of weak overtone and combination bands typically appears between 2000-1667 cm⁻¹.[\[15\]](#)[\[16\]](#) The specific shape of this pattern is highly characteristic of the substitution pattern and can be used as a secondary confirmation.
- C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at low wavenumbers, typically in the 850-550 cm⁻¹ region.[\[8\]](#) This peak is often of medium to strong intensity but can be obscured by other absorptions in the crowded fingerprint region.

Summary of Expected Absorptions

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Expected Intensity & Profile	Reference(s)
Tertiary Alcohol	O-H Stretch (H-bonded)	3500 - 3200	Strong, Broad	[2] [3] [4]
C-O Stretch	1210 - 1100	Strong to Medium	[2] [6]	
Tetrahydropyran Ring	Aliphatic C-H Stretch	3000 - 2850	Strong	[5] [7]
CH ₂ Bend (Scissoring)	1470 - 1450	Medium	[8]	
C-O-C Asymmetric Stretch	1300 - 1000	Strong	[7] [8]	
4-Bromophenyl Group	Aromatic C-H Stretch	3100 - 3000	Medium to Weak, Sharp	[10] [11]
Aromatic C=C Ring Stretch	1600 - 1475	Medium to Weak, Sharp	[7] [12]	
C-H Out-of-Plane Bend (Para)	860 - 790	Strong, Sharp	[13] [14] [15]	
C-Br Stretch	850 - 550	Medium to Strong	[8]	

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized protocol is essential. The following methodology utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples with minimal preparation.

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Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Methodology Details

- Instrument Setup:
 - Spectrometer: A research-grade FT-IR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
 - Accessory: A single-bounce diamond ATR accessory.
 - Resolution: 4 cm^{-1} .
 - Scans: 32 scans co-added for both background and sample spectra to ensure a high signal-to-noise ratio.
 - Range: 4000 - 400 cm^{-1} .
- Procedure:
 1. Background Scan: Before introducing the sample, clean the ATR crystal surface meticulously with a solvent-grade isopropanol-wetted wipe and allow it to dry completely. Record a background spectrum. This is a critical self-validating step that accounts for the absorbance of the crystal, atmospheric water, and carbon dioxide.
 2. Sample Loading: Place a small quantity of the solid **4-(4-Bromophenyl)tetrahydropyran-4-ol** powder directly onto the center of the diamond crystal.
 3. Pressure Application: Engage the pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is crucial for achieving a high-quality spectrum.
 4. Sample Scan: Collect the sample spectrum using the pre-defined parameters. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
 5. Data Processing: Apply a standard ATR correction algorithm available in most spectroscopy software. This correction accounts for the wavelength-dependent depth of penetration of the IR evanescent wave. Perform a baseline correction if needed to ensure all peaks originate from zero absorbance.

Interpreting the Spectrum: A Guided Analysis

When analyzing the acquired spectrum, the process involves correlating the observed peaks with the predicted vibrational modes outlined in Section 2.

- High-Frequency Region (4000-2500 cm^{-1}):
 - Immediately locate the strong, broad band between 3500-3200 cm^{-1} . Its presence is definitive proof of the hydroxyl group.
 - Check for smaller, sharp peaks just above 3000 cm^{-1} (~3050 cm^{-1}) and strong, sharp peaks just below 3000 cm^{-1} (~2950-2850 cm^{-1}). These confirm the presence of both aromatic and aliphatic C-H bonds, respectively.
- Mid-Frequency Region (2500-1500 cm^{-1}):
 - This region is often quiet, but the weak overtone bands for the para-substituted ring may be visible between 2000-1667 cm^{-1} .
 - Look for the C=C aromatic ring stretching bands between 1600-1475 cm^{-1} . The presence of a peak near 1600 cm^{-1} is a strong indicator of the phenyl group.
- Fingerprint Region (1500-400 cm^{-1}):
 - This region is complex but contains the most diagnostic information.
 - Identify the CH_2 bending vibration around 1465 cm^{-1} .
 - Carefully analyze the 1300-1000 cm^{-1} range. You should find at least one very strong peak, which is a composite of the tertiary C-O alcohol stretch and the C-O-C ether stretch.
 - Crucially, locate the strong, sharp peak between 860-790 cm^{-1} . This is the key signature of the para-substitution pattern.[13][14][15]
 - Attempt to identify the C-Br stretch in the lower end of the fingerprint region (below 700 cm^{-1}), keeping in mind it may overlap with other bands.

By systematically working through the spectrum and matching these key features, a confident structural confirmation of **4-(4-Bromophenyl)tetrahydropyran-4-ol** can be achieved.

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